

Mass spectrometry fragmentation pattern of Tert-butyl 4-carbamothioylpiperazine-1- carboxylate

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Compound of Interest

	<i>Tert-butyl 4-</i>
Compound Name:	<i>carbamothioylpiperazine-1-</i>
	<i>carboxylate</i>

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A Comparative Guide to the Mass Spectrometry Fragmentation of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** and compares it with other relevant piperazine derivatives. The information presented herein is intended to aid researchers in the structural elucidation and analysis of these compounds, which are common building blocks in medicinal chemistry.

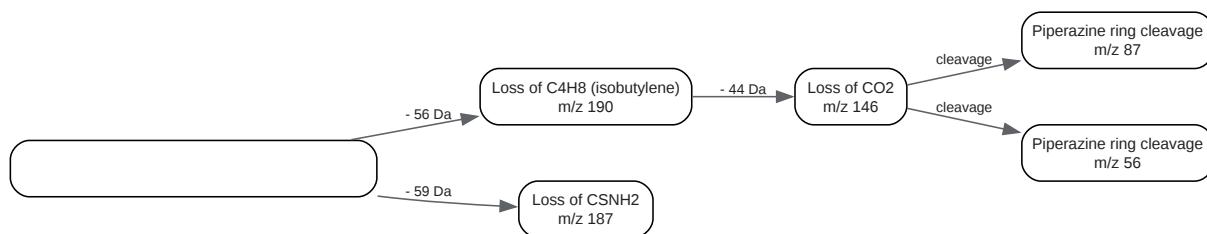
Predicted Fragmentation Pattern of Tert-butyl 4- carbamothioylpiperazine-1-carboxylate

The fragmentation of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** under electrospray ionization (ESI) in positive ion mode is expected to proceed through several key pathways, primarily involving the loss of the tert-butyl group, cleavage of the piperazine ring, and fragmentation of the carbamothioyl group. The molecular weight of this compound is 245.34 g/mol.

Key Predicted Fragmentation Steps:

- Loss of the tert-butyl group: A characteristic fragmentation for tert-butoxycarbonyl (Boc) protected amines is the loss of the tert-butyl group as isobutylene (56 Da), leading to the formation of a carbamic acid intermediate which can then decarboxylate.
- Cleavage of the piperazine ring: Piperazine rings are known to fragment at the C-N bonds, leading to characteristic fragment ions.[1][2]
- Fragmentation of the carbamothioyl group: The thioamide functional group can also undergo specific cleavages.

Below is a DOT script representation of the predicted fragmentation pathway.



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Caption: Predicted ESI-MS/MS fragmentation pathway of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate**.

Comparison with Alternative Piperazine Derivatives

The fragmentation pattern of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** can be compared with other piperazine derivatives commonly used in drug discovery and development. The following table summarizes the characteristic fragments of the target compound and two alternatives.

Compound	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Characteristic Neutral Loss
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate (Predicted)	246	190, 146, 87, 56	56 (isobutylene), 44 (CO ₂), 59 (CSNH ₂)
1-Benzylpiperazine (BZP) ^[1]	177	91, 70, 56	86 (piperazine)
1-(3-Chlorophenyl)piperazine (mCPP) ^[1]	197	154, 140, 119, 70, 56	43 (C ₃ H ₇), 57 (C ₄ H ₉)

Experimental Protocols

The following is a general experimental protocol for acquiring mass spectrometry data for piperazine derivatives.

Instrumentation:

- A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Mass Spectrometry Conditions:

- Ionization Mode: ESI positive
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V

- Source Temperature: 100 - 150 °C
- Desolvation Temperature: 250 - 400 °C
- Desolvation Gas Flow: 600 - 800 L/hr
- Collision Gas: Argon
- Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Data Acquisition:

- Acquire full scan MS data from m/z 50 to 500.
- For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the protonated molecule $[M+H]^+$ as the precursor ion.

This guide provides a foundational understanding of the expected mass spectral behavior of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** and places it in the context of other relevant molecules. For definitive structural confirmation, it is always recommended to compare experimental data with that of a certified reference standard.

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References

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. researchgate.net [researchgate.net]
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